Home > Products > Screening Compounds P72327 > (S)-Desfluoro Citalopram Oxalate
(S)-Desfluoro Citalopram Oxalate -

(S)-Desfluoro Citalopram Oxalate

Catalog Number: EVT-13574158
CAS Number:
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Desfluoro Citalopram Oxalate is a chiral compound derived from Citalopram, which is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The absence of a fluorine atom in its structure distinguishes (S)-Desfluoro Citalopram Oxalate from its parent compound, Citalopram, potentially altering its pharmacological profile and side effect profile. The molecular formula for (S)-Desfluoro Citalopram Oxalate is C22H24N2O5C_{22}H_{24}N_{2}O_{5} with a molecular weight of approximately 396.44 g/mol .

Source and Classification

(S)-Desfluoro Citalopram Oxalate is classified as an impurity or derivative of Citalopram. It is primarily sourced from pharmaceutical manufacturers and research institutions that focus on psychotropic medications. The compound is also utilized in various research studies to explore its interactions with serotonin transporters and other neurotransmitter receptors .

Synthesis Analysis

The synthesis of (S)-Desfluoro Citalopram Oxalate involves several steps, typically starting from Citalopram. The process includes demethylation of Citalopram to yield desmethyl Citalopram, followed by resolution into its enantiomers using optically active acids. The final step often involves methylation to produce the desired oxalate salt .

Methods and Technical Details

  1. Demethylation: This step utilizes haloformates or phosgene derivatives in an organic solvent to remove a methyl group from the Citalopram structure.
  2. Resolution: The resulting desmethyl Citalopram is separated into its enantiomers through crystallization with optically active acids.
  3. Methylation: The pure (S)-(+)-desmethyl Citalopram is then methylated to form (S)-Desfluoro Citalopram Oxalate by reacting with a suitable methylating agent in an appropriate solvent .
Molecular Structure Analysis

The molecular structure of (S)-Desfluoro Citalopram Oxalate can be represented using the following data:

  • Molecular Formula: C22H24N2O5C_{22}H_{24}N_{2}O_{5}
  • Molecular Weight: 396.44 g/mol
  • SMILES Notation: CN(C)CCCC1(OCc2cc(ccc12)C#N)c3ccccc3.OC(=O)C(=O)O
Synthetic Methodologies and Optimization

Enantioselective Synthesis Pathways for (S)-Desfluoro Citalopram Oxalate

The synthesis of enantiopure (S)-Desfluoro Citalopram Oxalate (1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile oxalate; CAS 1093072-86-6) relies on advanced chiral resolution techniques due to its solid solution behavior. Unlike conglomerates, this compound forms a continuous solid solution across all enantiomeric ratios, complicating direct crystallization [9]. The predominant industrial method involves multi-stage counter-current crystallization of the oxalate salt. Starting from racemic desfluoro citalopram free base (CAS 1026009-77-7), enantiomeric enrichment is achieved through preliminary chiral chromatography or enzymatic resolution, followed by sequential crystallization in ethanol-water systems. Each stage increases enantiomeric excess (ee) by 15–20%, typically requiring 3–5 stages to attain >98% ee for the (S)-enantiomer [9] [2].

A critical refinement employs seeding strategies with enantiopure crystals during supersaturation. For instance, introducing (S)-escitalopram oxalate seeds into under-saturated racemic solutions triggers selective crystallization. XRPD analyses confirm identical crystal lattice parameters across enantiomeric mixtures, validating the solid solution model and enabling precise control over crystal habit modification [9].

Table 1: Multi-Stage Crystallization Performance for (S)-Desfluoro Citalopram Oxalate

StageEnantiomeric Excess (% ee)Yield (%)Optimal Solvent Ratio (EtOH:H₂O)
Initial30–405070:30
Intermediate60–753580:20
Final>982585:15

Comparative Analysis of Racemic vs. Enantiopure Synthesis Strategies

Racemic desfluoro citalopram synthesis follows conventional SSRI routes: ring-closing metathesis of substituted phthalonitriles and subsequent amination with 3-dimethylaminopropyl chloride. While efficient (yields: 75–85%), this approach yields a 50:50 enantiomer mixture [2]. In contrast, enantiopure synthesis prioritizes (S)-selectivity through:

  • Asymmetric hydrogenation: Chiral catalysts (e.g., Ru-BINAP) reduce prochiral intermediates but face limitations in steric differentiation due to the absence of fluorine’s electronic effects [8].
  • Chiral pool utilization: Starting from (S)-amino acids adds 4–5 steps, increasing costs by ~30% but ensuring >99% ee [9].

Regulatory drivers favor enantiopure production. The (S)-enantiomer exhibits 150-fold higher serotonin transporter (SERT) affinity than its (R)-counterpart. Consequently, racemic mixtures require rigorous impurity profiling, as mandated by ICH Q3A guidelines. Desfluoro citalopram—a key analytical standard—must be excluded at <0.1% in citalopram APIs, necessitating chromatography (HPLC) validation using enantiopure reference materials [1] [4] [7].

Catalytic Systems for Stereochemical Control in Fluorine-Substituted SSRI Derivatives

Fluorine substitution critically alters steric and electronic parameters in SSRI synthesis. In desfluoro citalopram, fluorine’s absence enlarges the conformational flexibility of the phenylisobenzofuran core, complicating stereocontrol. Effective catalytic systems include:

  • Transition-metal catalysts: Ru(II)-N-heterocyclic carbenes facilitate asymmetric Michael additions, achieving 80–90% ee for desfluoro precursors. Nickel-catalyzed reductive couplings show promise but struggle with oxalate salt stability [3].
  • Organocatalysts: Proline-derived amines mediate enantioselective ring closures via iminium-ion activation, though yields plateau at 65% due to oxalate sensitivity [8].

Comparative studies with fluorinated citalopram reveal fluorine’s role in rigidifying the transition state. Its electronegativity enhances catalyst-substrate π-stacking, boosting ee by 15–20% versus desfluoro analogs. This underscores the need for tailored catalysts—such as Ir-(P-N) complexes—to compensate for fluorine’s absence [3] [8].

Solvent and Reagent Optimization for High-Yield Oxalate Salt Formation

Oxalate salt formation is pivotal for crystallizing (S)-Desfluoro Citalopram. Key parameters include:

  • Solvent polarity: Ethanol-water mixtures (85:15 v/v) maximize yield (92%) and ee (99.1%) by balancing oxalic acid solubility and ionic dissociation. Acetonitrile induces premature crystallization, reducing ee by 12% [9] [2].
  • Acidification control: Gradual oxalic acid addition (0.1 M equivalents/hour) at 45°C prevents oiling-out. Post-addition, cooling to 0°C at 2°C/minute ensures monoclinic crystal formation [2].
  • Purification: Anti-solvent precipitation with diethyl ether removes residual R-enantiomers. Ethyl acetate trituration further elevates purity to >99.5%, meeting USP reference standard criteria [1] [7].

Table 2: Oxalate Salt Crystallization Optimization Parameters

ParameterOptimal ConditionImpact on Purity/Yield
Solvent CompositionEtOH:H₂O (85:15)Yield: 92%; ee: 99.1%
Acid Addition Rate0.1 M eq/hPrevents amorphous precipitation
Cooling Profile2°C/min to 0°CEnhances crystal uniformity
Anti-solventDiethyl etherReduces R-enantiomer by 80%

Properties

Product Name

(S)-Desfluoro Citalopram Oxalate

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1

InChI Key

MCSDUGFBIQIOCC-BDQAORGHSA-N

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.